molecular formula C22H22N2O4S B2632767 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 683761-50-4

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2632767
CAS No.: 683761-50-4
M. Wt: 410.49
InChI Key: OBJHPPHLKYUHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, offered for research purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use . The compound features a molecular structure that incorporates both a benzamide and a sulfonamide functional group. These pharmacophores are recognized as privileged structures in pharmaceutical sciences due to their association with a wide range of biological activities . The benzamide moiety is a common component in drugs with diverse mechanisms, while the sulfonamide group is a classic motif known for its ability to inhibit enzymes such as carbonic anhydrases . The specific combination of a sulfamoyl group substituted with benzyl and methyl moieties, linked to a benzamide bearing a 4-methoxyphenyl group, presents a complex scaffold for the development of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex derivatives, or as a probe for studying structure-activity relationships (SAR) in various biochemical contexts. Its defined structure makes it a valuable tool for high-throughput screening and investigating new targets in chemical biology.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(16-17-6-4-3-5-7-17)29(26,27)21-14-8-18(9-15-21)22(25)23-19-10-12-20(28-2)13-11-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJHPPHLKYUHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzyl methyl sulfone in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents such as hydrogen peroxide or chlorine.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and methanol, as well as catalysts such as palladium on carbon and bases like triethylamine.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzyl and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the sulfamoyl group, aromatic rings, or heterocyclic scaffolds. Key examples include:

Compound Name Core Structure Substituents/R-Groups Key Features Reference
LMM5 (Target Compound) 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal (thioredoxin reductase inhibition)
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Reduced antifungal activity vs. LMM5
3d (N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide) Benzamide-sulfonamide hybrid Thiazol-2-yl sulfamoyl hCA I/II and AChE inhibition
3f (N-(1-(4-methoxyphenyl)-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)benzamide) Benzamide-sulfonamide hybrid 4-Methylpyrimidin-2-yl sulfamoyl hCA I/II inhibition (IC₅₀ = 12–18 nM)
Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) Salicylamide-sulfonamide 3-Fluorophenyl sulfamoyl PD-L1 inhibition (57.15%)
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) Anisamide-sulfonamide 4-Fluorophenyl sulfamoyl PD-L1 inhibition (53.33%), anti-PC-3 activity (66.64%)
51 (4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) Triazine-benzamide Benzylthio, 3-fluorophenyl triazinyl High melting point (266–268°C)

Structural Insights :

  • Sulfamoyl Group Variations : Electron-withdrawing substituents (e.g., fluorophenyl in Compound 30) enhance PD-L1 binding , while heterocyclic groups (e.g., thiazol-2-yl in 3d) improve enzyme inhibition .
  • Scaffold Differences : 1,3,4-Oxadiazoles (LMM5/LMM11) exhibit antifungal activity, whereas triazine derivatives (51–55) show thermal stability (melting points >250°C) .
Enzyme Inhibition
  • LMM5 : Inhibits C. albicans thioredoxin reductase (Trr1), disrupting redox balance .
Anticancer and Antimicrobial Activity
  • Compound 4 : Targets prostate cancer (PC-3) with 66.64% anti-proliferative activity .
  • Imidazole Derivatives () : E.g., 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide shows antibacterial activity against S. aureus .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) HRMS [M+H]+ (Observed/Calculated) Reference
LMM5 495.56 Not reported Purchased Not provided
3d 530.15 200–201 60 530.1503/530.1493
3f 555.61 180–181 62 Not provided
Compound 30 474.93 Not reported 76 Not provided
Compound 51 652.14 266–268 62 Not provided

Key Trends :

  • Higher molecular weight correlates with increased thermal stability (e.g., Compound 51 vs. 3d) .
  • Sulfonamide derivatives (3d, 3f) exhibit moderate yields (60–62%), reflecting synthetic challenges .

Biological Activity

4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with a benzamide backbone and a sulfamoyl group, which are known to influence its pharmacological properties. The molecular formula is C25H25N3O4S2, and it has a molecular weight of 495.6 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Benzamide Backbone : Contributes to the compound's stability and solubility.
  • Sulfamoyl Group : Enhances binding affinity to biological targets.
  • Methoxy Group : Increases lipophilicity, potentially improving cellular uptake.

Biological Activities

This compound exhibits several notable biological activities, including:

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate antimicrobial properties. The presence of the benzothiazole core in related compounds is associated with effective inhibition of various pathogens, including bacteria and fungi .

Anticancer Properties

Studies have shown that this compound can inhibit cancer cell proliferation. For instance, related sulfamoyl-benzamide derivatives were tested against several human cancer cell lines, revealing significant cytotoxic effects. Notably, compounds derived from this class have been shown to induce cell cycle arrest and inhibit tubulin polymerization, which are critical mechanisms in cancer therapy .

Enzyme Inhibition

The compound acts as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with IC50 values in the sub-micromolar range. This enzyme plays a role in purinergic signaling, making it a target for therapeutic intervention in various diseases .

The mechanism of action involves the interaction of the sulfamoyl group with specific amino acid residues in target proteins, leading to inhibition of enzymatic activity. The methoxy and benzyl groups enhance the binding affinity and selectivity towards these targets. This dual functionality as both an antimicrobial agent and a synthetic building block underscores its potential utility in drug development.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
N-benzyl-4-sulfamoyl-benzamideC14H14N2O3SLacks methoxy group; simpler structure
2-ethoxy-N-[4-sulfamoyl]benzamideC20H20N4O4SContains ethoxy substituent; different biological activities
N-benzyl-4-[(4-methoxyphenyl)sulfamoyl]-N-methylbenzamideC22H22N2O4SMethylated amine; altered solubility properties

This table illustrates variations among related compounds while highlighting the unique attributes of this compound.

Case Studies

  • Anticancer Activity : A study evaluating sulfamoyl-benzamide derivatives found that certain compounds exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
  • Enzyme Inhibition : Research on h-NTPDases indicated that derivatives similar to this compound effectively inhibited enzyme activity, suggesting potential applications in treating conditions related to purinergic signaling dysregulation .

Q & A

Q. What are the optimal synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer: The synthesis typically involves sequential coupling of benzyl(methyl)sulfamoyl and 4-methoxyphenylbenzamide moieties. Key steps include:
  • Sulfamoylation: Reacting benzyl(methyl)amine with sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate.
  • Amide Coupling: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfamoyl group to the benzamide core.
    Optimization focuses on solvent selection (DMF vs. THF), temperature control, and catalyst screening (e.g., DMAP for improved yield). Scale-up considerations include transitioning from batch to flow reactors for better heat management .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structural integrity of the compound?

  • Methodological Answer:
  • 1H/13C NMR: Verify the presence of characteristic signals:
  • Benzyl(methyl)sulfamoyl: δ 3.1–3.3 ppm (N–CH3), δ 4.5–4.7 ppm (CH2 of benzyl).
  • 4-Methoxyphenyl: δ 3.8 ppm (OCH3), aromatic protons at δ 6.8–7.5 ppm.
  • FT-IR: Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
  • HRMS: Validate molecular ion [M+H]+ with <2 ppm mass error. Cross-reference with simulated spectra using quantum chemistry tools (e.g., Gaussian) .

Q. What strategies mitigate solubility challenges in aqueous and organic solvents during in vitro assays?

  • Methodological Answer:
  • Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for biological assays.
  • Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion.
  • Salt Formation: Explore hydrochloride or sodium salts via acid/base titration to improve polar solvent compatibility .

Advanced Research Questions

Q. How do electronic and steric effects of the benzyl(methyl)sulfamoyl group influence bioactivity in enzyme inhibition studies?

  • Methodological Answer:
  • SAR Analysis: Compare inhibitory potency against analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., CF3).
  • Computational Modeling: Perform docking studies (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases or proteases). The benzyl group’s π-π stacking and methyl’s steric hindrance may modulate selectivity .

Q. What reaction mechanisms govern the hydrolytic stability of the sulfamoyl linkage under physiological pH?

  • Methodological Answer:
  • Kinetic Studies: Monitor degradation via HPLC at pH 7.4 (PBS buffer, 37°C).
  • Isotopic Labeling: Use 18O-labeled water to trace hydrolysis pathways (acidic vs. basic cleavage).
  • DFT Calculations: Map transition states to identify rate-limiting steps (e.g., nucleophilic attack on sulfur) .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer:
  • Dose-Response Profiling: Establish EC50/IC50 curves across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Identification: Use LC-MS/MS to detect oxidative or conjugative metabolites that may alter activity.
  • Off-Target Screening: Employ kinome-wide profiling or thermal shift assays to identify unintended targets .

Q. What advanced analytical methods validate crystallographic purity and polymorphic forms?

  • Methodological Answer:
  • SC-XRD: Resolve crystal packing using single-crystal X-ray diffraction (e.g., CCDC deposition).
  • PXRD: Compare experimental vs. simulated patterns to detect polymorphs.
  • DSC/TGA: Assess thermal stability and phase transitions (e.g., melting points, decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.